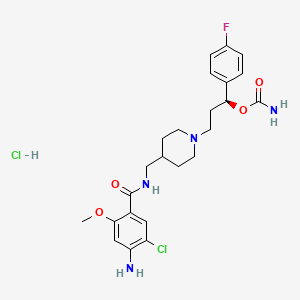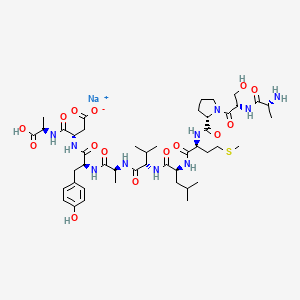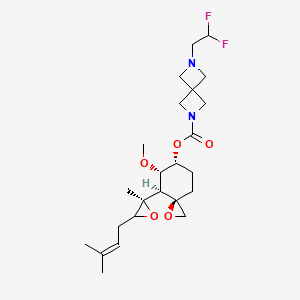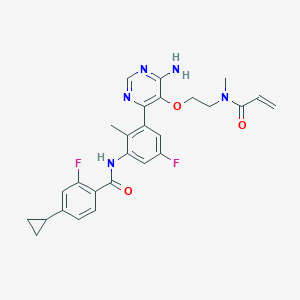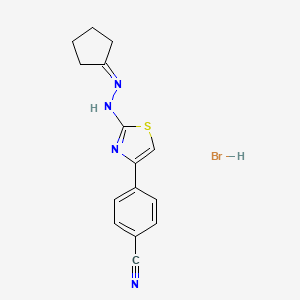
RMC-4550
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RMC-4550 is an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2; IC50 = 1.55 nM). It is selective for SHP-2 over a panel of 14 additional protein phosphatases and a panel of 468 protein kinases at 10 µM. It inhibits tumor ERK phosphorylation in a KYSE-520 human esophageal cancer xenograft model in a dose-dependent manner.
This compound is a potent and selective SHP2 inhibitor. This compound identified as a high quality tool compound to study the role of SHP2 in tumor biology, both in vitro and in vivo in rodents. SHP2 is a convergent signalling node and inhibition of SHP2 is effective in targeting both upstream (RTK-driven) and downstream (RAS-GTP dependent) mutations in the RAS-MAPK pathway
Applications De Recherche Scientifique
Inhibiteur allostérique de SHP2
RMC-4550 est un inhibiteur allostérique puissant et sélectif de SHP2 {svg_1}. Il inhibe la SHP2 humaine complète purifiée et activée avec une CI50 de 1,55 nM et a une CI50 cellulaire de 39 nM dans les cellules PC9 avec une lecture pERK {svg_2}. Cela en fait un candidat prometteur pour la recherche dans le domaine de l'inhibition des protéines tyrosine phosphatases (PTP).
Activité antitumorale
This compound a démontré une activité antitumorale {svg_3}. Il a été synthétisé et testé pour sa capacité à inhiber la croissance tumorale, montrant des résultats prometteurs dans les essais précliniques {svg_4}.
Traitement des néoplasmes myéloprolifératifs
This compound a montré une efficacité thérapeutique dans des modèles précliniques de néoplasmes myéloprolifératifs {svg_5}. Cela suggère son utilisation potentielle dans le traitement de ces troubles, qui sont souvent causés par des mutations de JAK2, MPL ou CALR {svg_6}.
Rôle dans la signalisation JAK-STAT
SHP2, la cible de this compound, joue un rôle essentiel dans l'activation de la voie RAS-ERK et régule la signalisation JAK-STAT via de nombreux mécanismes dépendants de la phosphatase {svg_7}. Cela fait de this compound un outil potentiel pour étudier et manipuler ces voies de signalisation.
Potentiel pour une thérapie combinée
La recherche a suggéré que this compound pourrait être utilisé en combinaison avec d'autres médicaments pour prévenir le développement de cellules résistantes aux médicaments {svg_8}. Par exemple, un traitement combiné de this compound avec du ruxolitinib a empêché le développement de cellules persistantes au ruxolitinib {svg_9}.
Rôle dans la signalisation RAS
Le traitement par this compound a entraîné une réduction significative des niveaux de pERK, ce qui est cohérent avec le rôle de SHP2 dans la signalisation RAS {svg_10}. Cela suggère que this compound pourrait être utilisé pour étudier le rôle de la signalisation RAS dans divers processus cellulaires et maladies.
Traitement du cancer pancréatique mutant KRAS
Il existe une validation préclinique étendue de la combinaison de this compound et de LY3214996 pour le traitement du cancer pancréatique mutant KRAS {svg_11}. La combinaison est tolérée et favorise la régression tumorale dans plusieurs modèles {svg_12}.
Rôle dans l'apoptose
La combinaison de la co-inhibition de SHP2 et ERK est synergique et déclenche l'apoptose dans le PDAC {svg_13}. Cela suggère que this compound pourrait être utilisé pour étudier les mécanismes de l'apoptose et potentiellement développer de nouvelles stratégies thérapeutiques.
Mécanisme D'action
Target of Action
The primary target of RMC-4550 is the protein tyrosine phosphatase SHP2 . SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase and scaffold protein . It is a convergent signal transduction node that integrates growth factor signals from multiple receptors to promote activation of RAS and its downstream effectors .
Mode of Action
This compound inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .
Biochemical Pathways
This compound affects the RAS/MAPK pathway . By inhibiting SHP2, it suppresses MAPK pathway signaling and increases apoptotic dependency on BCL2 . This leads to increased sensitivity to BCL2 inhibitors, suggesting a potential synergistic effect when used in combination with such drugs .
Pharmacokinetics
This compound exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes . It has a high passive permeability (458 nm/s) and an efflux ratio of 1 . These ADME properties translate into favorable pharmacokinetic profiles in preclinical species . This compound has moderate to high bioavailability and has a half-life amenable for once-daily oral administration .
Result of Action
In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, this compound showed dose-dependent efficacy consistent with target modulation, assessed by phospho-ERK inhibition in tumors . It is well-tolerated at doses that achieved maximal and sustained efficacy in this model .
Action Environment
In the tumor microenvironment, inhibition of SHP2 by this compound modulates T-cell infiltrates similar to checkpoint blockade . It also drives direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increases M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ . These shifts in polarized macrophage populations favor antitumor immunity .
Propriétés
IUPAC Name |
[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUYEYLZXGGCRD-ORAYPTAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172651-73-7 |
Source


|
| Record name | RMC-4550 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RMC-4550 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)



